Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide
Description
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide (CAS: 1185298-32-1) is a hydrobromide salt of a bifunctional amine containing a benzodioxole and pyridine moiety. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 323.20 g/mol . The compound features a benzo[1,3]dioxol-5-ylmethyl group linked to a pyridin-4-ylmethyl-amine scaffold, stabilized as a hydrobromide salt.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.BrH/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11;/h1-7,16H,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXVSUCAKOJPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1609407-16-0 | |
| Record name | 4-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-32-1 | |
| Record name | 4-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It has been shown to have potent antitumor activities against hela, a549, and mcf-7 cell lines.
Biochemical Pathways
The compound’s ability to induce apoptosis suggests it may impact pathways related to cell cycle regulation and programmed cell death.
Result of Action
The compound has been shown to have potent growth inhibition properties against HeLa, A549, and MCF-7 cell lines. It induces apoptosis and causes both S-phase and G2/M-phase arrests in HeLa cell line, suggesting it may have potential as an antitumor agent.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide (CAS No. 353779-52-9) is a compound of significant interest due to its potential biological activities. This article reviews the compound's properties, biological effects, and relevant research findings.
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.27 g/mol
- CAS Number : 353779-52-9
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit various biological activities, including:
- Anticonvulsant Activity : Compounds similar in structure have shown efficacy in inhibiting sodium channels, particularly Na v1.1, which is crucial for the treatment of epilepsy .
- Antiproliferative Effects : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives with similar structural features have demonstrated varying degrees of activity against cancer cell lines such as HeLa and A549 .
Biological Activity Data
Case Studies
- Anticonvulsant Study : A study focused on derivatives of benzo[d][1,3]dioxole indicated that certain compounds significantly inhibited Na v1.1 channels with a protective index suggesting potential for epilepsy treatment .
- Cancer Cell Line Evaluation : In vitro studies assessed the antiproliferative activity of compounds related to benzo[1,3]dioxol-5-ylmethyl-pyridin derivatives against various cancer cell lines. The results showed that some compounds had IC50 values in the nanomolar range, indicating strong antiproliferative effects comparable to established chemotherapeutics .
- Antibacterial Assessment : Research into thiazole derivatives demonstrated that certain compounds exhibited better antibacterial potency than traditional antibiotics like ampicillin and streptomycin, suggesting potential for similar derivatives including those based on benzo[1,3]dioxole structures .
Scientific Research Applications
Medicinal Chemistry
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that modifications to the pyridine ring enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for further drug development .
Neuroscience
The compound's ability to cross the blood-brain barrier has led to its exploration in neuroscience research. It is being studied for potential neuroprotective effects and its role in modulating neurotransmitter systems.
Case Study: Neuroprotective Effects
In an experiment involving neurodegenerative models, this compound showed promise in reducing neuronal apoptosis induced by oxidative stress . This finding opens avenues for developing treatments for conditions like Alzheimer's disease.
Biochemical Research
As a biochemical reagent, this compound is utilized in proteomics and cellular biology studies. Its properties allow it to function as a non-ionic organic buffering agent, which is crucial for maintaining pH stability in cell cultures.
Case Study: Buffering Agent
In cell culture experiments, the compound maintained optimal pH levels (6-8.5), facilitating more accurate biological assays and enhancing the reliability of experimental results .
Comparison with Similar Compounds
Key Observations :
- The target compound’s hydrobromide salt enhances aqueous solubility compared to free-base analogs (e.g., ), a feature shared with clinically used salts like dextromethorphan hydrobromide (molecular weight 370.33) .
- Complex analogs like LUF7746 () incorporate additional functional groups (e.g., sulfonyl fluoride, dicyanopyridin), enabling covalent binding to targets but increasing molecular weight.
Pharmacological Profiles
- LUF7746 (): Acts as a covalent partial agonist for adenosine A1 receptors, with a molecular weight of 540.0. Its benzo[1,3]dioxole moiety may contribute to membrane permeability, while the thioether linkage enables covalent interactions.
- Dextromethorphan Hydrobromide () : A morphinan-derived antitussive with a hydrobromide salt form (MW 370.33). Structural dissimilarity highlights the diversity of hydrobromide salts in drug design.
- Galantamine-d3 Hydrobromide () : A deuterated acetylcholinesterase inhibitor (MW undisclosed), demonstrating the therapeutic relevance of hydrobromide salts in CNS disorders.
Gaps in Data : The target compound’s specific biological targets or efficacy remain uncharacterized in the provided evidence.
Preparation Methods
Preparation of Benzodioxol-5-ylmethyl Chloride Intermediate
- The benzodioxole ring is functionalized at the 5-position with a chloromethyl group.
- This is commonly achieved by chloromethylation of benzodioxole using chloromethylating agents in dichloromethane solvent at room temperature.
- The reaction mixture is stirred typically overnight to ensure full conversion.
- The chloromethyl intermediate is isolated by solvent removal under reduced pressure, followed by extraction and drying over anhydrous sodium sulfate.
Coupling with Pyridin-4-ylmethylamine
- The chloromethyl benzodioxole intermediate is reacted with pyridin-4-ylmethylamine in an appropriate solvent such as ethanol or acetone.
- The reaction is performed under reflux conditions for several hours (e.g., 3-8 hours) to promote nucleophilic substitution of the chloride by the amine.
- Triethylamine or other bases may be added to neutralize generated HCl and drive the reaction forward.
- After reaction completion, the mixture is cooled, and the product is precipitated or extracted.
- Purification is done by column chromatography or recrystallization from solvents like diethyl ether or ethyl acetate.
Formation of Hydrobromide Salt
- The free base amine product is dissolved in anhydrous diethyl ether.
- Dry hydrogen bromide gas is bubbled into the solution under controlled temperature to form the hydrobromide salt.
- The hydrobromide salt precipitates as a white solid and is isolated by filtration.
- The salt is washed with cold ethanol and methanol to remove impurities and dried under elevated temperature to constant weight.
Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
- Characterization:
Research Findings and Notes
- The coupling reaction efficiency depends on the purity of the chloromethyl intermediate and the amine.
- Use of anhydrous conditions and inert atmosphere improves yields by preventing hydrolysis.
- Formation of the hydrobromide salt enhances the compound's stability and facilitates handling.
- The synthetic route is adaptable for analogues by substituting different pyridinyl or benzo[d]dioxolyl derivatives.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for preparing Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide and its intermediates?
The synthesis of benzodioxole derivatives often involves Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization or functionalization. For example, 1-(benzo[d][1,3]dioxol-5-yl)ethanone can react with aldehydes to form chalcones, which are then treated with hydrazine derivatives to yield pyrazole analogs . Positional isomers (e.g., benzo[d][1,3]dioxol-4-yl vs. 5-yl substitutions) require careful regioselective control during synthesis to avoid byproducts . Hydrobromide salt formation typically involves reacting the free base with HBr in anhydrous ethanol under controlled pH.
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions on the benzodioxole and pyridine rings. For example, coupling patterns in the aromatic region distinguish between 4- and 5-substituted benzodioxole isomers .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for detecting trace impurities like dehydrohalogenation byproducts.
- Infrared Spectroscopy (IR): Functional groups such as amine N-H stretches (3200–3400 cm⁻¹) and C-O-C vibrations in the benzodioxole moiety (~1250 cm⁻¹) confirm structural integrity .
Q. How is the biological activity of this compound screened in preliminary assays?
In vitro antimicrobial and cytotoxicity assays are standard. For example:
- Antimicrobial Activity: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups on the pyridine ring show enhanced activity .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity. Compounds with logP >3 may require solubility enhancers (e.g., DMSO/PBS mixtures) .
Advanced Research Questions
Q. What crystallographic methods resolve structural ambiguities in benzodioxole derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K. Refinement with SHELXL (via Olex2) achieves R-factors <0.05 for high-precision structures .
- Key Metrics: Bond lengths (e.g., C-O in benzodioxole: ~1.36–1.42 Å) and torsion angles confirm stereochemistry. Disorder in the hydrobromide counterion may require twin refinement .
Q. How are structure-activity relationships (SARs) analyzed for analogs of this compound?
- Substituent Effects: Compare derivatives with halogens (e.g., 4-Cl, 5-Br) or electron-donating groups (e.g., -OCH₃) on the benzodioxole ring. For instance, 4-Cl analogs show 2–3x higher antimicrobial potency due to enhanced lipophilicity .
- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like bacterial dihydrofolate reductase (DHFR). Pyridine-methylamine moieties often occupy hydrophobic pockets, while benzodioxole engages in π-π stacking .
Q. How should researchers address contradictions in biological activity data across studies?
Q. What pharmacokinetic models are suitable for in vivo studies of this compound?
- Animal Models: Swiss albino mice (20–25 g) are commonly used. Dosing regimens (e.g., 20 mg/kg i.p.) should account for hydrobromide salt solubility in saline .
- Metabolic Profiling: LC-MS/MS identifies metabolites like N-demethylated or benzodioxole ring-opened products. Cytochrome P450 inhibitors (e.g., ketoconazole) clarify metabolic pathways .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Receptor Binding Assays: Radiolabeled ligands (e.g., ³H-agonist displacement) quantify affinity for serotonin or dopamine receptors, given structural similarities to MDMA derivatives .
- Enzyme Inhibition: Measure IC₅₀ values against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using Ellman’s method or fluorometric assays .
Q. How can computational modeling predict its physicochemical properties?
- DFT Calculations: Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to predict dipole moments (related to solubility) and HOMO-LUMO gaps (reactivity) .
- Solubility Parameters: Use COSMO-RS to estimate logS in aqueous buffers. Hydrobromide salts typically improve solubility by 10–50x compared to free bases .
Q. What protocols validate analytical methods for quantifying this compound in complex matrices?
- HPLC Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (e.g., 0.1 µg/mL). C18 columns with 0.1% TFA in acetonitrile/water gradients are effective .
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products (e.g., hydrolyzed benzodioxole) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
